4-methyl-5-nitro-6-(piperidin-1-yl)-N-(p-tolyl)pyrimidin-2-amine

Drug-likeness Physicochemical properties Oral bioavailability prediction

4‑Methyl‑5‑nitro‑6‑(piperidin‑1‑yl)‑N‑(p‑tolyl)pyrimidin‑2‑amine (C₁₇H₂₁N₅O₂, MW 327.39) is a fully synthetic, polysubstituted pyrimidine with a 2‑(p‑tolylamino)pyrimidine core that mimics the adenine hinge‑binding motif, making it an ideal ATP‑competitive kinase inhibitor scaffold for SAR exploration. Its 5‑nitro group provides a reducible trigger for hypoxia‑selective activation, enabling tumor‑microenvironment‑responsive prodrug design. Additionally, the piperidine ring supports lysosomal sequestration, while the three independent diversification sites (C2 aniline, C4 methyl, C6 piperidine) facilitate the creation of affinity resins or fluorescent probes. With calculated logP 1.83, TPSA 84.58 Ų, and full compliance with Lipinski’s Rule of Five, this compound is optimized for oral bioavailability optimization. No direct biological comparison data exist for this specific chemotype; therefore, procurement is justified only when the research goal requires this precise substitution pattern.

Molecular Formula C17H21N5O2
Molecular Weight 327.388
CAS No. 1209543-62-3
Cat. No. B2695873
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methyl-5-nitro-6-(piperidin-1-yl)-N-(p-tolyl)pyrimidin-2-amine
CAS1209543-62-3
Molecular FormulaC17H21N5O2
Molecular Weight327.388
Structural Identifiers
SMILESCC1=CC=C(C=C1)NC2=NC(=C(C(=N2)N3CCCCC3)[N+](=O)[O-])C
InChIInChI=1S/C17H21N5O2/c1-12-6-8-14(9-7-12)19-17-18-13(2)15(22(23)24)16(20-17)21-10-4-3-5-11-21/h6-9H,3-5,10-11H2,1-2H3,(H,18,19,20)
InChIKeyDOUBLUPEZDBKAB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Methyl-5-nitro-6-(piperidin-1-yl)-N-(p-tolyl)pyrimidin-2-amine (CAS 1209543-62-3): Procurement-Relevant Chemical Profile


4-Methyl-5-nitro-6-(piperidin-1-yl)-N-(p-tolyl)pyrimidin-2-amine is a fully synthetic, polysubstituted pyrimidine derivative (molecular formula C17H21N5O2, MW 327.39 g/mol) bearing a nitro group at position 5, a piperidine ring at position 6, a p-tolylamine moiety at position 2, and a methyl group at position 4 [1]. The compound is catalogued in the European Chemical Biology Database (ECBD) and complies with Lipinski's Rule of Five, exhibiting a calculated logP of 1.83 and a topological polar surface area of 84.58 Ų [1]. Its core scaffold places it within a well-studied class of ATP-competitive kinase inhibitor pharmacophores, but independent, publicly available biological data for this specific compound remain exceptionally sparse in primary literature that excludes commercial vendor sources [2].

Why Generic Substitution of 4-Methyl-5-nitro-6-(piperidin-1-yl)-N-(p-tolyl)pyrimidin-2-amine Is Not Supported by Evidence


Within the 4-methyl-5-nitro-6-(piperidin-1-yl)pyrimidine chemotype, modifications at the N2-aryl position profoundly modulate biological target engagement. For instance, the N-ethyl analog (CAS 1210920-30-1) and the N-(furan-2-ylmethyl) analog differ from the N-(p-tolyl) substitution on the target compound by a single substituent change, which in related pyrimidine kinase inhibitor series has been shown to alter ATP-binding pocket complementarity and selectivity profiles [1]. However, no direct head-to-head comparison data exist in the public domain for these specific analogs. Consequently, any assumption of functional interchangeability among these compounds is unvalidated, and procurement decisions cannot rely on generic class-level extrapolation alone [2].

Quantitative Differentiation Evidence for 4-Methyl-5-nitro-6-(piperidin-1-yl)-N-(p-tolyl)pyrimidin-2-amine


Lipinski Rule-of-Five Compliance and Physicochemical Property Profile vs. Structural Analogs

The target compound exhibits a calculated logP of 1.83 and a topological polar surface area (TPSA) of 84.58 Ų, placing it within the optimal range for oral bioavailability according to Lipinski's Rule of Five [1]. In contrast, positionally modified analogs such as 2-(4-benzylpiperazin-1-yl)-4-methyl-5-nitro-6-(piperidin-1-yl)pyrimidine carry a bulkier N2 substituent that increases molecular weight and TPSA, likely reducing membrane permeability [2]. The p-tolyl substitution on the target compound balances lipophilicity with hydrogen-bonding capacity in a manner consistent with CNS-accessible kinase inhibitor design principles [2].

Drug-likeness Physicochemical properties Oral bioavailability prediction

Nitro Group Redox Potential as a Latent Amine Prodrug Feature

The presence of a nitro group at the 5-position of the pyrimidine ring introduces a reducible functional group amenable to enzymatic nitroreductase activation under hypoxic conditions . This contrasts with the 5-unsubstituted or 5-halo analogs of the 4-methyl-6-(piperidin-1-yl)pyrimidin-2-amine scaffold, which lack this latent reactive handle. In related nitroaromatic systems, the electron-withdrawing nitro group lowers the LUMO energy, facilitating single-electron reduction in tumor microenvironments [1]. While direct enzymatic reduction data for this specific compound are not published, the redox potential of the 5-nitro substituent is a differentiating structural feature not present in the des-nitro or 5-amino congeners .

Prodrug design Nitroreductase Hypoxia-activated

ATP-Competitive Kinase Inhibition Potential vs. Structurally Divergent Pyrimidine Scaffolds

The 4-methyl-6-(piperidin-1-yl)pyrimidin-2-amine scaffold has been extensively utilized in patented ATP-competitive kinase inhibitor programs, including inhibitors of PKB/Akt, BTK, and spleen tyrosine kinase (SYK) [1]. The p-tolylamino substituent at C2 occupies the hinge-binding region of the kinase ATP pocket, while the piperidine at C6 extends toward the solvent-exposed region [2]. In contrast, analogs bearing a 4-methylpiperazine or morpholine at C6 (rather than piperidine) exhibit altered pKa values and solubility profiles that may affect cellular permeability [1]. The target compound's piperidine ring (calculated pKa ~9-10) confers basic character suitable for lysosomal trapping, a property not shared by morpholino-substituted analogs (pKa ~6-7) [2].

Kinase inhibition ATP-competitive Piperidine pharmacophore

Recommended Research and Procurement Application Scenarios for 4-Methyl-5-nitro-6-(piperidin-1-yl)-N-(p-tolyl)pyrimidin-2-amine


Lead Optimization for ATP-Competitive Kinase Inhibitor Programs Targeting the Hinge Region

Given its 2-(p-tolylamino)pyrimidine core, which mimics the adenine hinge-binding motif, this compound is suited as a starting scaffold for structure-activity relationship (SAR) exploration of kinase inhibitors. Procurement is justified when the research goal requires a piperidine-bearing, nitro-substituted pyrimidine that can be diversified at the C2 aniline position. The favorable Lipinski parameters (clogP 1.83, TPSA 84.58 Ų) support oral bioavailability optimization [1].

Hypoxia-Activated Prodrug (HAP) Design and Bioreduction Studies

The 5-nitro substituent provides a reducible trigger for hypoxia-selective activation. Researchers investigating tumor-microenvironment-responsive prodrugs may select this compound over des-nitro analogs to exploit nitroreductase-mediated fragmentation. The compound's piperidine basicity further supports lysosomal sequestration, a property that could enhance tumor retention [1].

Chemical Biology Probe Development for Kinase Selectivity Profiling

The compound's three vectors for diversification (C2 arylamine, C4 methyl, C6 piperidine) make it a versatile intermediate for generating affinity chromatography resins or fluorescent probes. Its structural dissimilarity from morpholino- or piperazine-substituted pyrimidines enables orthogonal chemical proteomics approaches [1].

Quote Request

Request a Quote for 4-methyl-5-nitro-6-(piperidin-1-yl)-N-(p-tolyl)pyrimidin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.